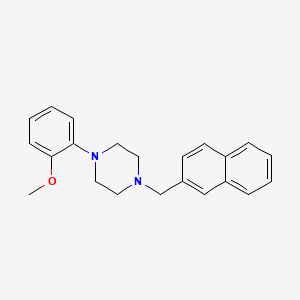

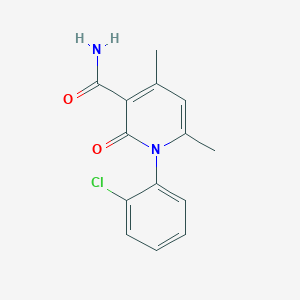

![molecular formula C20H20N4O2 B5572058 3-(1-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-2-pyrrolidinyl)pyridine](/img/structure/B5572058.png)

3-(1-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-2-pyrrolidinyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related pyrazole and pyridine derivatives involves multi-step chemical reactions, often starting from basic heterocyclic compounds. For instance, the synthesis and structural analysis of related compounds have been achieved through methods like single crystal X-ray diffraction, demonstrating the intricate process of building these molecules (Ganapathy et al., 2015).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of pyrazole, pyridine, and sometimes pyran rings, which are almost coplanar with each other. The crystal packing is stabilized by intermolecular hydrogen bond interactions, highlighting the compound's stability and potential for further functionalization (Ganapathy et al., 2015).

Chemical Reactions and Properties

Chemical reactions of these compounds often involve ring opening followed by ring closure, affording novel structures with diverse functional groups. Spectral analysis and quantum studies provide insight into the reactivity and stability of these molecules, with local reactivity descriptors supporting high reactivity for nucleophilic attack (Halim & Ibrahim, 2022).

Physical Properties Analysis

The physical properties, such as thermal stability and crystalline structure, are crucial for understanding the material aspects of these compounds. For example, related pyrazolo[4,3-b] pyridine derivatives have been shown to possess varying degrees of thermal stability and polycrystalline structures, influencing their potential application in material science (El-Menyawy et al., 2019).

Applications De Recherche Scientifique

Synthesis and Material Applications

Synthetic Utility : Compounds with pyrazole and pyridine units have been utilized as precursors for synthesizing a variety of heterocyclic compounds. For example, Mahata et al. (2003) demonstrated the use of a bis(methoxy)-bis(methylthio)-butenone derivative for regiospecific synthesis of five- and six-membered heterocycles with potential applications in materials science and drug discovery Mahata et al., 2003.

Optoelectronic Properties : Pyrazolo[4,3-b] pyridine derivatives, such as those studied by El-Menyawy et al. (2019), have shown promise in optoelectronic applications. These compounds were analyzed for their potential in devices like photovoltaics and LEDs, demonstrating the broad utility of pyridine derivatives in developing new materials with desirable optical properties El-Menyawy et al., 2019.

Biological and Pharmaceutical Applications

Anticancer and Anti-inflammatory Activities : Kaping et al. (2016) explored pyrazolo[1,5-a]pyrimidine analogs, synthesized under eco-friendly conditions, for their anti-inflammatory and anticancer activities. This research underscores the potential of pyrazole derivatives in therapeutic applications, particularly in designing new drugs with anti-inflammatory and anticancer properties Kaping et al., 2016.

Antimicrobial Properties : Dangar et al. (2014) investigated pyrazoline and amino cyanopyridine derivatives derived from vanillin for their antimicrobial activities. Such studies indicate the relevance of pyridine-based compounds in developing new antimicrobial agents, potentially addressing the growing issue of antibiotic resistance Dangar et al., 2014.

Corrosion Inhibition

Protective Coatings : Sudheer and Quraishi (2015) explored aryl pyrazolo pyridines as corrosion inhibitors for copper, offering insights into the application of these compounds in protecting metals from corrosion. This research highlights an industrial application of pyridine derivatives, demonstrating their effectiveness in extending the lifespan of metals in corrosive environments Sudheer & Quraishi, 2015.

Propriétés

IUPAC Name |

[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]-(2-pyridin-3-ylpyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2/c1-26-16-7-2-5-14(11-16)17-12-18(23-22-17)20(25)24-10-4-8-19(24)15-6-3-9-21-13-15/h2-3,5-7,9,11-13,19H,4,8,10H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMIJHMVNGREQNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N3CCCC3C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]-(2-pyridin-3-ylpyrrolidin-1-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-2-(methylthio)pyrimidine](/img/structure/B5571988.png)

![2-[3-(1-piperidinylcarbonyl)phenoxy]pyrimidine](/img/structure/B5571996.png)

![methyl 4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]benzoate](/img/structure/B5572001.png)

![N-[(2-aminopyrimidin-5-yl)methyl]-N-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5572025.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N,N-diphenylacetamide](/img/structure/B5572036.png)

![5-[(2,5-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5572043.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]acetamide](/img/structure/B5572060.png)

![[1-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]-3-(3-methylbut-2-en-1-yl)piperidin-3-yl]methanol](/img/structure/B5572078.png)